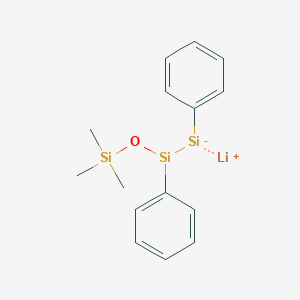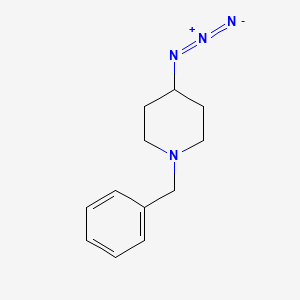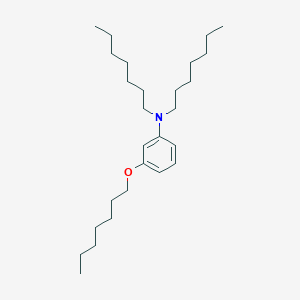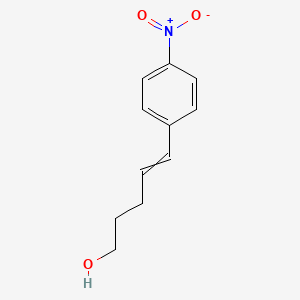![molecular formula C16H17NOS B14215601 Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- CAS No. 827026-23-3](/img/structure/B14215601.png)
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is a chemical compound known for its unique structure and properties It is a member of the methanone family, characterized by the presence of a methanone group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- typically involves the reaction of 3-(ethylthio)-4-(methylamino)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanone linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the ethylthio and methylamino groups.
Methanone, (4-methylphenyl)phenyl-: Similar to the above compound but with the methyl group in the para position.
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound has a dimethylamino group instead of the ethylthio and methylamino groups.
Uniqueness
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is unique due to the presence of both ethylthio and methylamino groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
827026-23-3 |
|---|---|
Fórmula molecular |
C16H17NOS |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
[3-ethylsulfanyl-4-(methylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H17NOS/c1-3-19-15-11-13(9-10-14(15)17-2)16(18)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3 |
Clave InChI |
MHZZLWOYTDWLBI-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)

![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)




oxophosphanium](/img/structure/B14215597.png)

![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)

